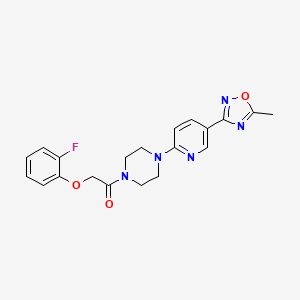![molecular formula C21H26N4 B2769141 2-Methyl-3-phenyl-7-(piperidin-1-yl)-5-propylpyrazolo[1,5-a]pyrimidine CAS No. 900259-72-5](/img/structure/B2769141.png)
2-Methyl-3-phenyl-7-(piperidin-1-yl)-5-propylpyrazolo[1,5-a]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-3-phenyl-7-(piperidin-1-yl)-5-propylpyrazolo[1,5-a]pyrimidine is a chemical compound that has been of interest to researchers due to its potential applications in scientific research. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Applications De Recherche Scientifique
Medicinal Chemistry and Drug Design
Piperidine derivatives, including the compound , play a crucial role in drug development. Researchers explore their potential as building blocks for constructing novel pharmaceuticals. The piperidine ring imparts favorable properties, such as bioavailability and receptor binding affinity. Scientists investigate modifications around the piperidine moiety to enhance drug efficacy, selectivity, and safety profiles .
Antibacterial Activity
Recent studies have evaluated pyrazolo[3,4-d]pyrimidine derivatives (similar to the compound ) for antibacterial activity. Some derivatives exhibited promising effects against both Gram-negative (e.g., Pseudomonas aeruginosa, Klebsiella pneumonia) and Gram-positive (e.g., Staphylococcus aureus, Enterococcus raffinosus) bacterial strains .
Antifungal Properties
Certain piperidine-containing compounds have demonstrated antifungal activity. Researchers investigate their effects on fungal pathogens and explore structure-activity relationships. For instance, thiazolopyrimidine derivatives inhibited CDK enzymes, leading to cell death by apoptosis in human cancer cell lines .
Factor IIa Inhibition and Anticoagulant Effects
Modesto et al. synthesized 4-(piperidin-1-yl)pyridine derivatives. Compound 33 exhibited strong factor IIa inhibition and displayed a good anticoagulant effect. This finding highlights the potential of piperidine-based compounds in anticoagulant therapy .
Neurological Disorders and Receptor Modulation
Piperidine derivatives may interact with neurotransmitter receptors, making them relevant for neurological research. Investigating their effects on receptors (e.g., dopamine, serotonin, acetylcholine) can lead to insights into neurodegenerative diseases and psychiatric disorders .
Cancer Therapeutics
While not directly studied for the compound , piperidine derivatives have been explored in cancer research. Their diverse pharmacophores allow for targeted drug design. Researchers investigate their potential as kinase inhibitors, proteasome inhibitors, and apoptosis inducers .
Mécanisme D'action
Target of Action
The primary targets of 2-Methyl-3-phenyl-7-(piperidin-1-yl)-5-propylpyrazolo[1,5-a]pyrimidine are currently unknown. This compound is a derivative of piperidine , a six-membered heterocycle that is a key synthetic fragment for designing drugs . Piperidine derivatives are present in more than twenty classes of pharmaceuticals .
Mode of Action
Piperidine derivatives are known to interact with various targets, leading to a wide range of biological activities . The structure-activity relationship (SAR) studies have shown that the presence of certain substituents on the phenyl ring can significantly influence the activity of these compounds .
Biochemical Pathways
Piperidine derivatives have been found to exhibit a wide variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Piperidine derivatives are generally known for their wide range of pharmacological activities .
Result of Action
Piperidine derivatives have been found to exhibit a wide variety of biological activities, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic, and/or anticoagulant effects .
Propriétés
IUPAC Name |
2-methyl-3-phenyl-7-piperidin-1-yl-5-propylpyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4/c1-3-10-18-15-19(24-13-8-5-9-14-24)25-21(22-18)20(16(2)23-25)17-11-6-4-7-12-17/h4,6-7,11-12,15H,3,5,8-10,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GALILXXDFJXMRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C(C(=NN2C(=C1)N3CCCCC3)C)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3-phenyl-7-(piperidin-1-yl)-5-propylpyrazolo[1,5-a]pyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[benzyl-[(5E)-5-(naphthalen-1-ylmethylidene)-4-oxo-1,3-thiazol-2-yl]amino]acetic acid](/img/structure/B2769059.png)
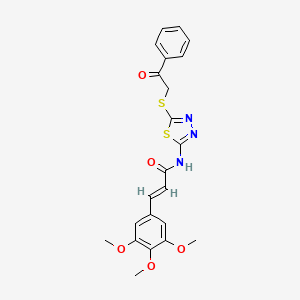
![2-(Thiophen-2-yl)imidazo[1,2-b]pyridazine](/img/structure/B2769065.png)
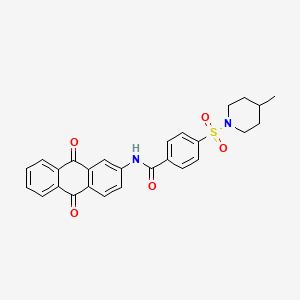
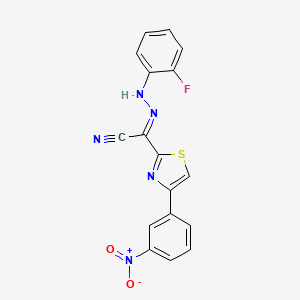
![5-[(Dimethylamino)methyl]-2-methylfuran-3-carboxylic acid hydrochloride](/img/structure/B2769068.png)
![1-(3,4-dimethylphenyl)-3-(4-ethoxyphenyl)-6,8-difluoro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2769069.png)
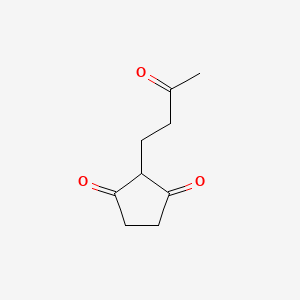
![Methyl 6-acetyl-2-(3-methylisoxazole-5-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2769072.png)


![[2-(3,4-Dimethoxyphenyl)ethyl][(4-fluoro-3-methylphenyl)sulfonyl]amine](/img/structure/B2769077.png)
